4-Bromo-5-chlorothiophen-2-ol
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Overview
Description
4-Bromo-5-chlorothiophen-2-ol is a halogenated thiophene derivative with the molecular formula C4H2BrClOS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorothiophen-2-ol typically involves halogenation reactions starting from thiophene derivatives. One common method is the bromination and chlorination of thiophene-2-ol. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature and solvent conditions to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chlorothiophen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes with different functional groups.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified thiophene rings.
Scientific Research Applications
4-Bromo-5-chlorothiophen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogenated thiophene with similar chemical properties but different substitution patterns.
4-Bromo-2-chlorophenol: A halogenated phenol with distinct chemical and biological properties.
Uniqueness
4-Bromo-5-chlorothiophen-2-ol is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential applications compared to other halogenated thiophenes and phenols. Its combination of bromine and chlorine atoms on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C4H2BrClOS |
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Molecular Weight |
213.48 g/mol |
IUPAC Name |
4-bromo-5-chlorothiophen-2-ol |
InChI |
InChI=1S/C4H2BrClOS/c5-2-1-3(7)8-4(2)6/h1,7H |
InChI Key |
BNWCZPGJFJHYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)O |
Origin of Product |
United States |
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